1-(Benzenesulfonyl)-1-diazonioocta-1,6-dien-2-olate
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Overview
Description
1-(Benzenesulfonyl)-1-diazonioocta-1,6-dien-2-olate is a complex organic compound that features both a benzenesulfonyl group and a diazonium group. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity. The presence of both the benzenesulfonyl and diazonium groups allows for a wide range of chemical reactions, making it a versatile intermediate in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzenesulfonyl)-1-diazonioocta-1,6-dien-2-olate can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with an appropriate diazonium salt under controlled conditions. The reaction typically requires a mild oxidant such as iodosobenzene (PhIO) or 1-hydroxy-1,2-benziodoxol-3-(1H)-one (BI-OH) to achieve high yields .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where benzenesulfonyl chloride is reacted with diazonium salts in the presence of a catalyst. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)-1-diazonioocta-1,6-dien-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using mild oxidants like iodosobenzene.
Reduction: Reduction reactions can be carried out using reducing agents such as zinc dust.
Substitution: The diazonium group can participate in electrophilic aromatic substitution reactions, forming various substituted products.
Common Reagents and Conditions:
Oxidation: Iodosobenzene (PhIO), 1-hydroxy-1,2-benziodoxol-3-(1H)-one (BI-OH).
Reduction: Zinc dust in the presence of sulfuric acid.
Substitution: Electrophilic reagents such as bromine or chlorine under acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfonamides, sulfonate esters, and various substituted aromatic compounds .
Scientific Research Applications
1-(Benzenesulfonyl)-1-diazonioocta-1,6-dien-2-olate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfa drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-1-diazonioocta-1,6-dien-2-olate involves the formation of a positively charged intermediate during electrophilic aromatic substitution reactions. This intermediate then undergoes further reactions to form the final product. The molecular targets and pathways involved include the aromatic ring and the diazonium group, which facilitate the formation of various substituted products .
Comparison with Similar Compounds
Benzenesulfonyl chloride: A closely related compound used in similar reactions but lacks the diazonium group.
Toluene sulfonyl chloride: Another similar compound that is easier to handle due to its solid state at room temperature.
Uniqueness: 1-(Benzenesulfonyl)-1-diazonioocta-1,6-dien-2-olate is unique due to the presence of both the benzenesulfonyl and diazonium groups, which provide a broader range of reactivity compared to its similar compounds .
Properties
CAS No. |
61698-57-5 |
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Molecular Formula |
C14H16N2O3S |
Molecular Weight |
292.36 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-1-diazooct-6-en-2-one |
InChI |
InChI=1S/C14H16N2O3S/c1-2-3-4-8-11-13(17)14(16-15)20(18,19)12-9-6-5-7-10-12/h2-3,5-7,9-10H,4,8,11H2,1H3 |
InChI Key |
TWBITFXUTOBWAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCCC(=O)C(=[N+]=[N-])S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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